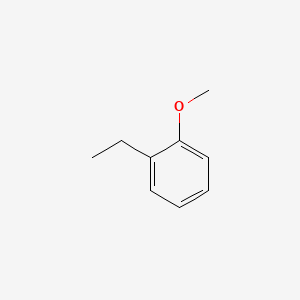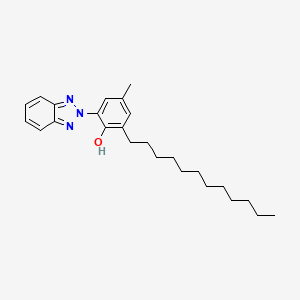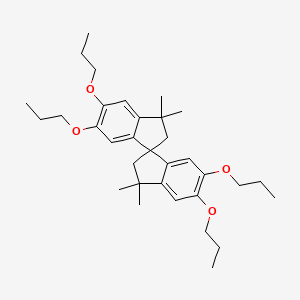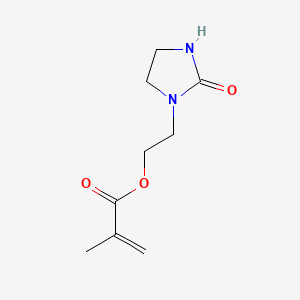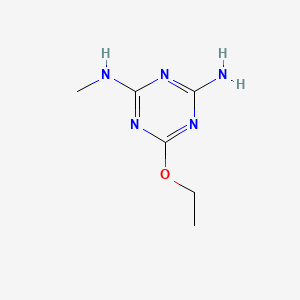
1-甲氧基-4-(苯乙炔基)苯
概述
描述
1-Methoxy-4-(phenylethynyl)benzene is a chemical compound with the molecular formula C15H12O and a molecular weight of 208.26 g/mol . It is also known by other names such as 4-Methoxytolan, p-Methoxytolan, 4-Methoxytolane, p-Anisyl phenylacetylene, 4-(Phenylethynyl)anisole, (p-Anisylethynyl)benzene, and 4-Methoxydiphenylacetylene .
Molecular Structure Analysis
The InChI code for 1-Methoxy-4-(phenylethynyl)benzene is1S/C15H12O/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-12H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
1-Methoxy-4-(phenylethynyl)benzene has a predicted boiling point of 339.0±25.0 °C and a predicted density of 1.10±0.1 g/cm3 . It is also reported to have a melting point of 95℃ .科学研究应用
Organic Synthesis
1-Methoxy-4-(phenylethynyl)benzene is a compound that can be utilized in organic synthesis, particularly in reactions involving the benzylic position . Its structure allows for potential use in free radical bromination and nucleophilic substitution reactions, which are pivotal in creating complex organic molecules.
Material Science
In material science, derivatives of 1-Methoxy-4-(phenylethynyl)benzene have been explored for their electrical properties, such as high photoluminescence efficiency and electroluminescence . These properties are essential for developing new materials for organic light-emitting diodes (OLEDs) and other electronic applications.
Pharmaceutical Research
While specific applications of 1-Methoxy-4-(phenylethynyl)benzene in pharmaceutical research are not detailed in the available data, its structural analogs are often synthesized for potential medicinal chemistry applications .
Chemical Engineering
In chemical engineering, the compound’s properties, such as its boiling and melting points, density, and refractive index, are of interest for process design and optimization . Understanding these physical properties is crucial for the compound’s incorporation into larger chemical processes.
Environmental Science
The environmental applications of 1-Methoxy-4-(phenylethynyl)benzene are not well-documented. However, its impact on the environment would be assessed based on its chemical stability, biodegradability, and potential toxicity .
Analytical Chemistry
In analytical chemistry, 1-Methoxy-4-(phenylethynyl)benzene could be used as a standard or reference compound in various chromatographic and spectroscopic methods, aiding in the qualitative and quantitative analysis of complex mixtures .
Nanotechnology
Research in nanotechnology might investigate the use of 1-Methoxy-4-(phenylethynyl)benzene in the synthesis of novel nanomaterials due to its potential electronic properties, which could contribute to advancements in nanoelectronics and photonics .
Biochemistry
The biochemical applications of 1-Methoxy-4-(phenylethynyl)benzene may involve its interaction with biological molecules, studying its role as a potential inhibitor or activator in enzymatic reactions, or its incorporation into bioconjugates for targeted delivery systems .
安全和危害
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
属性
IUPAC Name |
1-methoxy-4-(2-phenylethynyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-6,9-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXYBNVPUWTQFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346209 | |
| Record name | 1-Methoxy-4-(phenylethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-4-(phenylethynyl)benzene | |
CAS RN |
7380-78-1 | |
| Record name | 1-Methoxy-4-(2-phenylethynyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7380-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methoxy-4-(phenylethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of synthesizing 1-methoxy-4-(phenylethynyl)benzene using the copper- and amine-free Sonogashira cross-coupling method described in the research?
A1: The research highlights several advantages of this novel synthesis method []:
Q2: How was the structure of 1-methoxy-4-(phenylethynyl)benzene confirmed in the research?
A2: After the synthesis and purification, the structure of 1-methoxy-4-(phenylethynyl)benzene was confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy []. This technique provides detailed information about the arrangement of atoms within the molecule, confirming the successful formation of the desired product.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




